molecular formula C8H8O3 B1265727 Allyl 2-furoate CAS No. 4208-49-5

Allyl 2-furoate

Cat. No.: B1265727
CAS No.: 4208-49-5
M. Wt: 152.15 g/mol
InChI Key: SJRQTHAMRUOPBJ-UHFFFAOYSA-N
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Description

Allyl 2-furoate: is an organic compound with the molecular formula C8H8O3 . It is an ester derived from 2-furoic acid and allyl alcohol. This compound is known for its pleasant caramel-like odor and is often used in the flavor and fragrance industry .

Properties

IUPAC Name

prop-2-enyl furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-2-5-11-8(9)7-4-3-6-10-7/h2-4,6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRQTHAMRUOPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063353
Record name Allyl 2-furoate
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless or pale straw liquid which darkens when exposed to air and daylight: has a caramelic, fruity odour
Record name Allyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/542/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

206.00 to 209.00 °C. @ 760.00 mm Hg
Record name 2-Propenyl 2-furancarboxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036907
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.181 (23°)
Record name Allyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/542/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4208-49-5
Record name 2-Propen-1-yl 2-furancarboxylate
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Record name Allyl furoate
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Record name Allyl 2-furoate
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Record name 2-Furancarboxylic acid, 2-propen-1-yl ester
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Record name Allyl 2-furoate
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Record name Allyl 2-furoate
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Record name ALLYL FUROATE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Propenyl 2-furancarboxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036907
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Fischer Esterification

The Fischer esterification reaction involves the direct acid-catalyzed condensation of 2-furoic acid with allyl alcohol. This method is widely adopted for its simplicity and use of readily available starting materials.

Homogeneous Acid Catalysts

Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are conventional catalysts, typically requiring elevated temperatures (80–120°C) and prolonged reaction times (6–24 hours). For example, Escobar et al. achieved a 78% yield using H₂SO₄ under reflux conditions. However, these conditions often lead to side reactions, such as polymerization of allyl alcohol or decomposition of the furan ring.

Heterogeneous Acid Catalysts

To improve sustainability, tungstophosphoric acid/zirconia composites (TPA/ZrO₂) have been employed. These catalysts enable esterification at 80°C with 92% yield and excellent reusability (5 cycles with <5% activity loss). Similarly, HClO₄-SiO₂ demonstrated 95% yield under solvent-free conditions at 100°C, highlighting its industrial potential.

Table 1: Fischer Esterification Conditions and Outcomes
Catalyst Temperature (°C) Time (h) Yield (%) Source
H₂SO₄ 120 12 78
TPA/ZrO₂ 80 8 92
HClO₄-SiO₂ 100 6 95

Transesterification

Transesterification of methyl 2-furoate with allyl alcohol offers advantages in avoiding water removal, a limitation of Fischer esterification.

Lewis Acid-Catalyzed Transesterification

Titanium tetraisopropoxide (Ti(OiPr)₄) facilitates efficient transesterification in toluene at 110°C, achieving 89% yield. The mechanism involves coordination of the Lewis acid to the ester carbonyl, enhancing nucleophilic attack by allyl alcohol.

Base-Catalyzed Transesterification

Alkoxides like potassium tert-butoxide (t-BuOK) enable room-temperature reactions (25°C) with 85% yield. This method is particularly effective for heat-sensitive substrates but requires anhydrous conditions to prevent hydrolysis.

Table 2: Transesterification Parameters
Catalyst Solvent Temperature (°C) Yield (%) Source
Ti(OiPr)₄ Toluene 110 89
t-BuOK THF 25 85

Palladium-Catalyzed Coupling

Palladium-catalyzed reactions provide a route to Allyl 2-furoate via cross-coupling of 5-bromo-2-furoate with allylic alcohols.

Pd(0)/Phosphine Systems

Using Pd(PPh₃)₄ as a catalyst and triethylamine as a base, Tamaru et al. achieved 75% yield in DMF at 80°C. The reaction proceeds through oxidative addition of the aryl bromide to Pd(0), followed by nucleophilic displacement by allyl alcohol.

Ligand-Free Palladium Catalysis

Recent advancements utilize Pd/C in solvent-free conditions, attaining 70% yield at 100°C. While cost-effective, this method requires higher temperatures and exhibits slower kinetics.

Oxidative Esterification of Furfural

Oxidative esterification converts furfural directly to this compound, bypassing the need for pre-formed 2-furoic acid.

Copper-Based Catalysts

Copper-exchanged tungstophosphoric acid/montmorillonite (Cu-TPA/K10) catalyzes the reaction at 120°C with 88% yield. The process involves oxidation of furfural to 2-furoic acid followed by esterification, all in one pot.

Gold-Nanoparticle Catalysts

Au/TiO₂ systems show promise under mild conditions (60°C, 6 hours) with 82% yield, though scalability remains a challenge.

Table 3: Oxidative Esterification Performance
Catalyst Temperature (°C) Yield (%) Selectivity (%) Source
Cu-TPA/K10 120 88 94
Au/TiO₂ 60 82 89

Comparative Analysis of Methods

Method Advantages Disadvantages Industrial Viability
Fischer Esterification Low-cost catalysts Water removal required Moderate
Transesterification No water byproduct Sensitivity to moisture High
Palladium Catalysis Functional group tolerance Expensive catalysts Low
Oxidative Esterification One-pot synthesis High energy input Emerging

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Allyl 2-furoate can undergo oxidation reactions, particularly at the allyl group.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: this compound can participate in nucleophilic substitution reactions, especially at the allyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide, other nucleophiles.

Major Products Formed:

Scientific Research Applications

Flavoring and Fragrance Applications

Flavor Profile
Allyl 2-furoate is characterized by a sweet, fruity aroma reminiscent of caramel and is commonly used as a flavoring agent in various food products. It has been included in flavoring databases such as FEMA (Flavor and Extract Manufacturers Association), where it is classified as Generally Recognized As Safe (GRAS) for use in food products .

Usage in Food Products
The compound is utilized in:

  • Beverages : Enhancing flavors in soft drinks and alcoholic beverages.
  • Confectionery : Used in candies and desserts to impart a fruity flavor.
  • Dairy Products : Added to yogurts and ice creams for flavor enhancement.

Toxicological Studies

This compound has been subjected to various toxicological assessments to evaluate its safety profile. In studies involving established insect cell lines, it was found to exhibit varying degrees of cytotoxicity. The median cytotoxic concentrations (EC50 values) ranged from 0.25 to 27 mM across different cell lines, indicating significant differences in toxicity depending on the biological context .

Medicinal Research

Recent studies have explored the potential medicinal properties of this compound. Research indicates that this compound may possess anti-inflammatory and antimicrobial properties, making it a candidate for further investigation in pharmacological applications. For instance, its effects on specific cell lines have been studied to assess its cytotoxic potential against various pathogens and cancer cells .

Case Studies

  • Flavoring Agent Efficacy
    A study evaluated the sensory impact of this compound in food products. Results indicated that its addition significantly enhanced the overall flavor profile, contributing to consumer preference for certain products .
  • Cytotoxicity Assessment
    Insect cell lines were treated with this compound to determine its cytotoxic effects. The study revealed that while some cell lines showed high sensitivity to the compound, others exhibited resistance, suggesting a need for further research into its mechanisms of action .
  • Potential Antimicrobial Activity
    Preliminary investigations into the antimicrobial properties of this compound indicated effectiveness against various bacterial strains. This suggests potential applications in food preservation and safety .

Summary Table of Applications

Application AreaDescriptionFindings/Notes
FlavoringUsed as a flavoring agent in food productsGRAS status; enhances sensory profiles
ToxicologyCytotoxicity studies in insect cell linesEC50 values range from 0.25 to 27 mM
Medicinal ResearchInvestigated for anti-inflammatory propertiesPotential candidate for pharmacological studies
Antimicrobial ActivityEffective against certain bacterial strainsPromising for food preservation applications

Mechanism of Action

The mechanism of action of allyl 2-furoate largely depends on its application. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to various biological effects. For instance, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Uniqueness:

Biological Activity

Allyl 2-furoate, a chemical compound with the molecular formula C8_8H8_8O3_3, is an allyl ester derived from 2-furoic acid. This compound has garnered attention due to its various biological activities, particularly in the fields of entomology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential applications.

  • Molecular Weight : 168.15 g/mol
  • Boiling Point : 206-209 °C
  • Solubility : Soluble in ether, chloroform, benzene, and ethyl acetate

This compound exhibits insecticidal properties , primarily targeting the fatty acid synthase enzyme in lepidopteran pests. The compound disrupts fatty acid synthesis, leading to detrimental effects on growth and development in insects such as Spodoptera littoralis (Egyptian cotton leafworm) .

Biochemical Pathways

  • Inhibition of Key Enzymes : this compound has been shown to inhibit acetylcholinesterase and phosphodiesterase, which are critical for neurotransmitter release and muscle contraction. This inhibition can lead to significant disruptions in cellular signaling pathways .
  • Cytotoxicity : In laboratory studies, this compound demonstrated varying degrees of cytotoxicity across different insect cell lines. The median cytotoxic concentrations (EC50_{50}) ranged significantly among the tested cell lines, indicating its selective toxicity .

Biological Activity in Insect Models

Research indicates that this compound is effective against various insect species, particularly within the Lepidoptera order. Here are some key findings:

  • Insecticidal Activity : this compound showed insecticidal effects against Spodoptera littoralis, with significant mortality observed at concentrations as low as 0.25% in dietary studies .
  • Case Studies :
    • A study involving embryonic cells from Drosophila melanogaster and fat body cells from Leptinotarsa decemlineata revealed that this compound's cytotoxic effects varied significantly based on the specific cell type and concentration used .

Table: Summary of Biological Effects

Biological Effect Observation Reference
Insecticidal ActivityEffective against S. littoralis at low doses
Enzyme InhibitionInhibits acetylcholinesterase and phosphodiesterase
Cytotoxic Concentration (EC50)Ranges from 0.25 to 27 mM across different cell lines
Cellular EffectsDisruption in neurotransmitter release

Pharmacokinetics and Metabolism

This compound's pharmacokinetic properties are influenced by its solubility in organic solvents, facilitating its distribution within biological systems. Its stability under specific conditions suggests potential for prolonged biological activity when applied as an insecticide or therapeutic agent .

Applications and Future Research Directions

The potential applications of this compound extend beyond pest control; it is also being explored for:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial and anti-inflammatory activities, warranting further investigation into their therapeutic uses .
  • Flavor and Fragrance Industry : Due to its caramel-like aroma, this compound is utilized in flavoring and fragrance formulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.